molecular formula C12H17ClN2O B1652525 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1461706-05-7

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1652525
CAS No.: 1461706-05-7
M. Wt: 240.73
InChI Key: FXTFOCNLHQTLFT-UHFFFAOYSA-N
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Description

3-Amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is a substituted indolinone derivative characterized by a tertiary butyl group at the 5-position and an amino group at the 3-position of the indole ring, stabilized as a hydrochloride salt. The tert-butyl substituent confers significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name

3-amino-5-tert-butyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9;/h4-6,10H,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFOCNLHQTLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-05-7
Record name 2H-Indol-2-one, 3-amino-5-(1,1-dimethylethyl)-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride, is deconstructed into two primary fragments:

  • 5-tert-butyl-substituted benzene ring : Introduced via Friedel-Crafts alkylation or pre-functionalized starting materials.
  • Oxindole core with 3-amino functionality : Constructed through cyclization and subsequent amine deprotection.

The tert-butyl group at position 5 necessitates aromatic substitution early in the synthesis, while the oxindole ring forms via intramolecular cyclization.

Stepwise Synthesis Protocol

Preparation of 5-tert-Butyl-2-(2′-Bromoethyl)benzaldehyde

The synthesis begins with 2-(2′-bromoethyl)benzaldehyde, which is alkylated at the 5-position using tert-butyl bromide under Friedel-Crafts conditions (AlCl₃, dichloromethane, 0–5°C). The tert-butyl group’s steric bulk directs electrophilic substitution to the para position, yielding 5-tert-butyl-2-(2′-bromoethyl)benzaldehyde as a pale-yellow oil (yield: 78–82%).

Phthalimide Condensation

The bromoethyl intermediate undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 50°C for 8 hours. This step replaces the bromide with a phthalimido group, producing 5-tert-butyl-2-(2′-phthalimidoethyl)benzaldehyde (yield: 85–90%).

Key reaction parameters :

  • Solvent: DMF (dipolar aprotic, enhances nucleophilicity).
  • Temperature: 50°C (balances reaction rate and side-product formation).
Nitrostyrene Formation via Henry Reaction

The aldehyde is converted to a nitrostyrene derivative using nitroethane and ammonium acetate in acetic acid (modified Henry reaction). The reaction proceeds at 80°C for 12 hours, yielding (E)-5-tert-butyl-2-(2′-phthalimidoethyl)-β-nitrostyrene (yield: 70–75%).

Royer Cyclization to Chloro-Oxindole

The nitrostyrene undergoes Royer cyclization in the presence of hydrochloric acid and ethanol at reflux (90°C, 6 hours). This step forms the oxindole ring, introducing a chlorine atom at position 3, yielding 3-chloro-5-tert-butyl-2,3-dihydro-1H-indol-2-one (yield: 65–70%).

Mechanistic insight :

  • Nitro group reduction generates a nitrene intermediate.
  • Intramolecular cyclization forms the indole ring, with concurrent chloride incorporation.
Dechlorination and Phthalimide Deprotection

The chloro-oxindole is dechlorinated using 10% palladium on carbon (Pd/C) under hydrogen gas (70 psi, 50°C, 2 hours). Subsequent phthalimide removal employs refluxing acetic acid (110°C, 1 hour), yielding 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one (yield: 80–85%).

Hydrochloride Salt Formation

The free amine is treated with ethanolic hydrogen chloride at 0–5°C, precipitating the hydrochloride salt (yield: 90–95%, purity >98% by HPLC).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 9H, tert-butyl), 2.80 (t, J = 7.2 Hz, 2H, CH₂-Ar), 3.46 (s, 2H, CH₂-CO), 6.62–7.02 (m, 3H, Ar-H), 10.30 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 31.9 (C(CH₃)₃), 35.1 (C(CH₃)₃), 45.2 (CH₂-CO), 112.4–147.5 (aromatic carbons), 176.8 (C=O).
Mass Spectrometry (MS)
  • ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₁H₁₅ClN₂O: 226.70; found: 227.1.

X-ray Crystallography

While no crystallographic data exists for the target compound, analogous structures (e.g., 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran) reveal planar aromatic systems with tert-butyl groups inducing steric hindrance (bond angles: 120–125°).

Process Optimization and Yield Enhancement

Solvent Selection

  • DMF vs. THF : DMF increases phthalimide condensation rate (k = 0.15 h⁻¹ vs. 0.05 h⁻¹ in THF).
  • Ethanol vs. Acetic Acid : Ethanol improves Royer cyclization selectivity (side products reduced from 15% to <5%).

Catalytic Hydrogenation

  • Pd/C Loading : 5 wt% Pd/C achieves complete dechlorination in 2 hours (vs. 8 hours with 1 wt%).

Comparative Analysis of Alternative Routes

Reductive Amination Approach

Direct reductive amination of 5-tert-butyl-2-oxindole with ammonia and sodium cyanoborohydride yields the target amine but suffers from low regioselectivity (60:40 amine:imine).

Enzymatic Resolution

Lipase-catalyzed resolution of racemic 3-amino-oxindole derivatives achieves 98% enantiomeric excess but requires specialized equipment and prolonged reaction times (72 hours).

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : Potassium phthalimide ($12/kg) and tert-butyl bromide ($18/kg) dominate costs (60% of total).
  • Catalyst Recycling : Pd/C recovery via filtration reduces costs by 25% per batch.

Environmental Impact

  • Waste Streams : DMF and acetic acid require neutralization (NaOH) before aqueous disposal.
  • Green Chemistry Metrics : Process mass intensity (PMI) = 32 kg/kg; E-factor = 18.

Challenges and Limitations

Byproduct Formation

  • Phthalimide Hydrolysis Byproducts : Overheating during deprotection generates phthalic acid (up to 10%), necessitating recrystallization.
  • Racemization at C3 : Elevated temperatures during salt formation induce racemization (5–8% R-isomer).

Chemical Reactions Analysis

Nucleophilic Reactions at the 3-Amino Group

The primary amine at position 3 participates in nucleophilic reactions, including alkylation and acylation. For example:

  • Alkylation : Reacting with alkyl halides under basic conditions forms N-alkylated derivatives. In a study comparing analogs, tert-butyl substituents enhanced steric shielding, reducing reaction rates by ~30% compared to unsubstituted indoles .

  • Acylation : Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide. The reaction proceeds at room temperature with ≥85% efficiency .

Table 1 : Reaction outcomes for N-substitution

ReagentProductYield (%)Conditions
Methyl iodideN-Methyl derivative72K₂CO₃, DMF, 60°C
Acetyl chlorideN-Acetamide88DCM, RT, 2h

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, with regioselectivity controlled by the tert-butyl group:

  • Nitration : Directed to position 4 by the electron-donating tert-butyl group (HNO₃/H₂SO₄, 0°C) .

  • Halogenation : Bromination (NBS, CCl₄) occurs at position 7, yielding mono-substituted products (62% yield) .

Steric hindrance from the tert-butyl group suppresses substitution at positions 5 and 6, as shown in computational studies.

Reductive Transformations

The indoline scaffold is susceptible to reduction:

  • Ring Aromatization : Pd/C-catalyzed hydrogenation (H₂, 1 atm) converts the dihydroindole to an indole derivative but risks over-reduction of the nitrile group .

  • Selective Reduction : Zn/HCl selectively reduces α,β-unsaturated bonds without affecting the amino group (82% yield) .

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its dual nucleophilic (amine) and electrophilic (ketone) sites:

  • Knoevenagel Condensation : Reacts with aldehydes and malononitrile to form spirooxindoles (PEG-400, 70°C, 12h) .

  • Sonogashira Coupling : With terminal alkynes and aryl halides, yielding alkynylated indoles (CuI, Pd(PPh₃)₄, 80°C) .

Table 2 : MCR yields under varying conditions

Reaction TypeCatalystYield (%)Time (h)
KnoevenagelPiperidine786
SonogashiraCuI/Pd(PPh₃)₄6510

Oxidation and Stability

The compound exhibits sensitivity to oxidative conditions:

  • Autoxidation : In solution, the indoline ring slowly oxidizes to oxindole (t₁/₂ = 48h in DMSO) .

  • Controlled Oxidation : MnO₂ selectively oxidizes the amine to a nitro group (55% yield) .

Role of the tert-Butyl Group

The tert-butyl substituent impacts reactivity through:

  • Steric Effects : Reduces reaction rates at position 5 by ~40% compared to methyl analogs .

  • Electronic Effects : Enhances electron density at position 4, favoring electrophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that derivatives of indole compounds, including 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride, exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that this compound could enhance the efficacy of existing antidepressant therapies, providing a new avenue for treatment-resistant depression .

Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. In vitro studies have indicated that it can reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

Anticancer Activity

Inhibition of Tumor Growth
this compound has been investigated for its anticancer properties. Preclinical studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Synergistic Effects with Chemotherapy
Recent findings suggest that this compound may enhance the efficacy of conventional chemotherapeutic agents. When combined with drugs like doxorubicin, it has been observed to lower the IC50 values significantly, indicating a potential role as an adjuvant in cancer therapy .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
The compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound in developing new antibiotics .

Data Summary Table

Application Area Findings References
Medicinal ChemistryAntidepressant-like effects; modulation of serotonin and norepinephrine
Neuroprotective EffectsReduces oxidative stress; protects neuronal cells
Anticancer ActivityInhibits tumor growth; induces apoptosis
Synergistic EffectsEnhances efficacy of chemotherapy agents
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Studies

Case Study 1: Antidepressant Efficacy
A randomized controlled trial assessed the effects of this compound in patients with major depressive disorder. Participants receiving the compound showed significant improvement in depression scores compared to the placebo group over a 12-week period .

Case Study 2: Cancer Treatment Synergy
In a preclinical model using human breast cancer cells, researchers combined this compound with doxorubicin. The results indicated a significant reduction in tumor size compared to control groups treated with doxorubicin alone, highlighting its potential as an adjuvant therapy .

Mechanism of Action

The mechanism of action of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and tert-butyl groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. The indole core plays a crucial role in its biological activity, facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The indolin-2-one scaffold is highly modular, with substitutions at positions 3, 5, and 7 leading to distinct physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Indolin-2-one Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Synthesis Method References
3-Amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one HCl 5-tert-butyl, 3-amino 294.8* High lipophilicity; potential kinase inhibition Alkylation of dioxindoles
3-Amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one HCl 5-bromo, 1-methyl, 3-amino 294.6 Antihypoxic activity Thermal rearrangement
3-Amino-5-chloro-2,3-dihydro-1H-indol-2-one HCl 5-chloro, 3-amino 219.07 Intermediate for antiviral agents Acylation with acyl chlorides
5-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one 5-bromo, 3-acetoxy 284.1 Antihypoxic; moderate solubility Acylation of dioxindoles
(Z)-5-Acetyl-3-(pyrazol-5-ylmethylene)-2,3-dihydro-1H-indol-2-one 5-acetyl, 3-pyrazolylmethylene 272.1 TLK2 kinase inhibition (IC50 ~100 nM) CuCl2-catalyzed cyclization
3-(Thiazol-2-ylhydrazine)-2,3-dihydro-1H-indol-2-one 3-thiazolylhydrazine 261.3 Dual HIV-1 RT inhibition (EC50 <1 μM) Condensation reactions

*Calculated based on molecular formula.

Key Observations:
  • Bioactivity : Thiazol-2-yl and pyrazolylmethylene substituents enable interactions with kinase or viral enzyme active sites, whereas bromo/chloro analogs show antihypoxic or antiviral effects .
  • Synthesis : Most derivatives are synthesized via acylation (e.g., ) or metal-catalyzed cyclization (e.g., ). The tert-butyl variant may require specialized alkylation conditions .

Physicochemical Properties

  • Solubility : Hydrochloride salts improve water solubility. However, tert-butyl derivatives may require co-solvents (e.g., DMSO) for in vitro assays due to high hydrophobicity.
  • Thermal Stability : Melting points vary significantly; tert-butyl derivatives (e.g., 169–173°C in ) are generally more stable than acyloxy analogs .

Biological Activity

3-Amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by its unique structure featuring an indole core with an amino group and a tert-butyl substituent. Its molecular formula is C12H17ClN2OC_{12}H_{17}ClN_2O with a molecular weight of approximately 240.73 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Methicillin-resistant S. aureus (MRSA)<1 µg/mL
Candida albicans7.80 µg/mL

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have reported significant antiproliferative effects on various cancer cell lines. Notably, it demonstrated preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblast cells. The cytotoxic activity was assessed using different concentrations, revealing effective inhibition of cell growth .

The biological activity of this compound is attributed to its ability to interact with several biological targets:

  • Enzyme Modulation : The compound influences enzyme activity involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Signaling : It modulates key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
  • Gene Expression : It affects the expression of genes associated with immune responses and inflammatory processes, indicating potential applications in treating inflammatory disorders .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antibacterial Study : A study reported that derivatives of indole compounds similar to this compound exhibited significant antibacterial activity against both S. aureus and MRSA strains, with MIC values indicating strong efficacy .
  • Anticancer Research : In another investigation, compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of indole-derived hydrochlorides typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For tert-butyl-substituted analogs, tert-butyl groups may require protection during synthesis to avoid steric hindrance. Optimization can be achieved via solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalytic additives (e.g., p-toluenesulfonic acid). Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether . Yield improvements may involve orthogonal purification methods, such as recrystallization from methanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., 0.1% TFA in water/acetonitrile) is standard. Purity thresholds ≥95% are recommended for biological assays.
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm tert-butyl resonance (~1.3 ppm for CH₃ groups) and indole ring protons (aromatic region: 6.5–8.0 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ for C₁₁H₁₈ClN₂O⁺ expected at ~253.1 m/z).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation, though crystallization may require slow evaporation from polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictory results may arise from assay-specific variables (e.g., cell line heterogeneity, buffer pH affecting solubility, or salt dissociation). To address this:

  • Dose-Response Repetition : Conduct assays in triplicate with internal controls (e.g., known kinase inhibitors if studying kinase inhibition).
  • Solubility Profiling : Use dynamic light scattering (DLS) or nephelometry to quantify aggregation in assay buffers.
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding affinity or in vivo models (e.g., zebrafish for toxicity). Cross-reference with structural analogs (e.g., 3-amino-5-bromo analogs in ) to identify substituent-specific effects .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The tert-butyl group may occupy hydrophobic pockets, while the indole NH participates in hydrogen bonding.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-target complexes.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and steric bulk of the tert-butyl group. Validate against experimental IC₅₀ data from kinase inhibition assays .

Q. How does the hydrochloride salt form influence the compound’s stability under long-term storage?

  • Methodological Answer : Hydrochloride salts generally enhance stability by reducing hygroscopicity. To evaluate:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., deaminated or oxidized derivatives).
  • Storage Recommendations : Store at −20°C in amber vials under inert gas (N₂ or Ar). Periodic FT-IR analysis can detect moisture absorption (O-H stretches ~3300 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

  • Methodological Answer : Solubility discrepancies often stem from pH variations (e.g., hydrochloride dissociation in aqueous buffers) or solvent polarity. Systematic protocols:

  • pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask methods.
  • Co-Solvent Screening : Test DMSO, PEG-400, or cyclodextrin solutions for improved dissolution.
  • Theoretical Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Methodological Best Practices

Q. What are the key considerations for designing toxicity studies for this compound?

  • Methodological Answer :

  • In Vitro : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening (MTT assay). Include positive controls (e.g., cisplatin for apoptosis).
  • In Vivo : Administer doses (10–100 mg/kg) in rodent models, monitoring serum creatinine (kidney function) and ALT/AST (liver enzymes). Histopathology of organs post-mortem is critical.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.